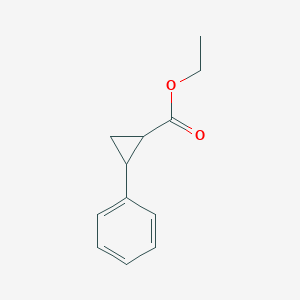![molecular formula C14H16Cl2N2O2 B027343 N-[2-(6,7-dichloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide CAS No. 104513-29-3](/img/structure/B27343.png)
N-[2-(6,7-dichloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6,7-dichloromelatonin is a synthetic derivative of melatonin, a hormone primarily produced in the pineal gland of mammals. Melatonin is known for its role in regulating sleep-wake cycles and circadian rhythms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6,7-dichloromelatonin typically involves the halogenation of melatonin derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 6 and 7 positions of the indole ring. The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide under basic conditions .
Industrial Production Methods: Industrial production of 2-Methyl-6,7-dichloromelatonin may involve large-scale halogenation and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
化学反応の分析
Types of Reactions: 2-Methyl-6,7-dichloromelatonin can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing chlorine.
Substitution: Formation of substituted derivatives with new functional groups replacing chlorine.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other biologically active compounds.
Biology: Investigated for its effects on circadian rhythms and potential as a melatonin receptor agonist or antagonist.
Medicine: Explored for its potential therapeutic effects in sleep disorders, cancer, and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and as a research tool in biochemical studies.
作用機序
The mechanism of action of 2-Methyl-6,7-dichloromelatonin involves its interaction with melatonin receptors, primarily MT1 and MT2 receptors. These receptors are G protein-coupled receptors that mediate various physiological effects of melatonin, including regulation of sleep-wake cycles, modulation of immune responses, and antioxidant activity. The addition of methyl and dichloro groups may enhance the binding affinity and selectivity of the compound for these receptors, leading to altered biological effects .
類似化合物との比較
- 6-Chloromelatonin
- 2-Iodomelatonin
- N-Propionyl melatonin
- N-Butanoyl melatonin
Comparison: 2-Methyl-6,7-dichloromelatonin is unique due to the presence of both methyl and dichloro groups, which can significantly alter its pharmacological profile compared to other melatonin derivatives. For instance, 6-Chloromelatonin and 2-Iodomelatonin have different halogen substitutions, which can affect their receptor binding and biological activity. The presence of the methyl group in 2-Methyl-6,7-dichloromelatonin may enhance its lipophilicity and membrane permeability, potentially leading to improved therapeutic effects .
特性
CAS番号 |
104513-29-3 |
|---|---|
分子式 |
C14H16Cl2N2O2 |
分子量 |
315.2 g/mol |
IUPAC名 |
N-[2-(6,7-dichloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C14H16Cl2N2O2/c1-7-9(4-5-17-8(2)19)10-6-11(20-3)12(15)13(16)14(10)18-7/h6,18H,4-5H2,1-3H3,(H,17,19) |
InChIキー |
IKEWSFJJQOLSPU-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C(=C2N1)Cl)Cl)OC)CCNC(=O)C |
正規SMILES |
CC1=C(C2=CC(=C(C(=C2N1)Cl)Cl)OC)CCNC(=O)C |
| 104513-29-3 | |
同義語 |
2-M-6,7-melatonin 2-methyl-6,7-dichloromelatonin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


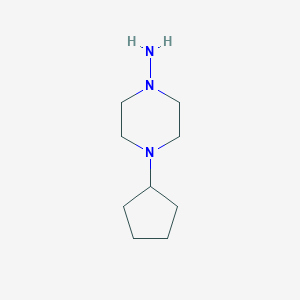
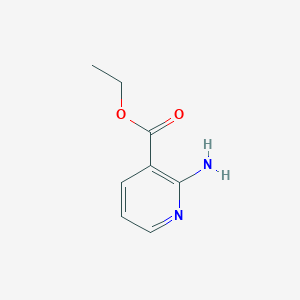
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)
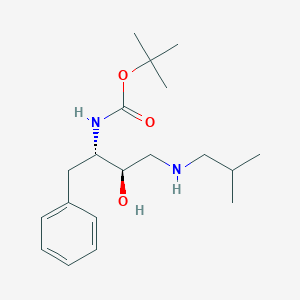
![3,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)
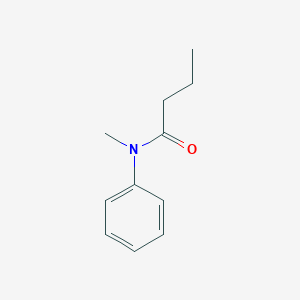
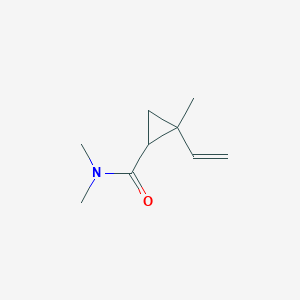
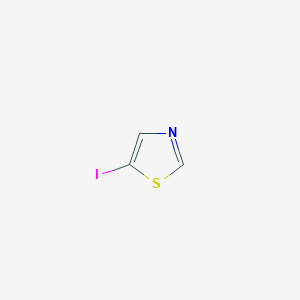
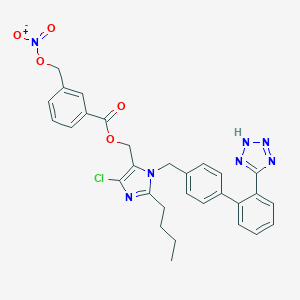
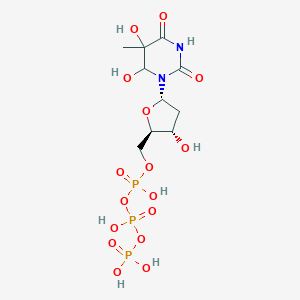
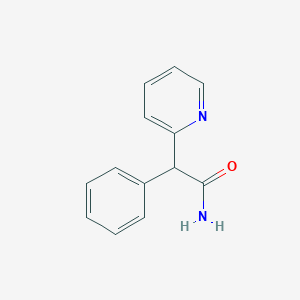
![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B27288.png)
